molecular formula C5H7N3S B148879 2-Thioxohexahydropyrimidine-4-carbonitrile CAS No. 128465-01-0

2-Thioxohexahydropyrimidine-4-carbonitrile

Cat. No.: B148879
CAS No.: 128465-01-0
M. Wt: 141.2 g/mol
InChI Key: AEZMRONQBZEENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxohexahydropyrimidine-4-carbonitrile is a heterocyclic compound with a unique structure that includes sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxohexahydropyrimidine-4-carbonitrile typically involves the reaction of hydrazinecarbothioamide with 2-Sulfanylidene-1,3-diazinane-4,6-dione . This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent, controlled temperature, and pH adjustments to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to produce this compound efficiently. These methods would involve optimizing reaction conditions, scaling up the synthesis process, and implementing purification steps to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thioxohexahydropyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-Thioxohexahydropyrimidine-4-carbonitrile involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of sulfur and nitrogen atoms, which allows it to participate in a wide range of chemical reactions and form various derivatives

Properties

CAS No.

128465-01-0

Molecular Formula

C5H7N3S

Molecular Weight

141.2 g/mol

IUPAC Name

2-sulfanylidene-1,3-diazinane-4-carbonitrile

InChI

InChI=1S/C5H7N3S/c6-3-4-1-2-7-5(9)8-4/h4H,1-2H2,(H2,7,8,9)

InChI Key

AEZMRONQBZEENT-UHFFFAOYSA-N

SMILES

C1CNC(=S)NC1C#N

Canonical SMILES

C1CNC(=S)NC1C#N

Synonyms

4-Pyrimidinecarbonitrile,hexahydro-2-thioxo-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.